Europium(3+) magnesium nitrate (1/1/5)

Description

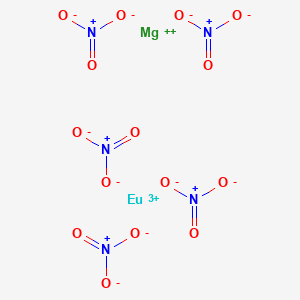

The compound Europium(3+) magnesium nitrate (B79036) (1/1/5) is a complex inorganic salt belonging to the family of lanthanide-magnesium double nitrates. These materials are of considerable interest due to the combined properties of the constituent ions. The precise stoichiometry (1/1/5) indicates a crystal lattice composed of one europium(III) ion, one magnesium(II) ion, and five nitrate ions, which act as ligands and charge-balancing species.

Properties

IUPAC Name |

magnesium;europium(3+);pentanitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTMCWGIZJNXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuMgN5O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721216 | |

| Record name | Europium(3+) magnesium nitrate (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108775-01-5 | |

| Record name | Europium(3+) magnesium nitrate (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies for Europium 3+ Magnesium Nitrate 1/1/5

Exploration of Solution-Based Synthesis Methodologies

Solution-based synthesis offers a versatile platform for producing Europium(3+) magnesium nitrate (B79036) (1/1/5) with controlled stoichiometry and morphology. These methods rely on the dissolution of precursor salts in a suitable solvent, followed by a chemical or physical process to induce the formation of the desired solid compound.

Controlled Precipitation Techniques

Controlled precipitation, including co-precipitation, is a fundamental technique for synthesizing complex inorganic salts from solution. This method involves dissolving stoichiometric amounts of europium and magnesium precursor salts, typically nitrates, in a solvent and then altering the solution conditions to exceed the solubility product of the target compound, causing it to precipitate.

The process hinges on the principle of incorporating a trace element, in this case, the Europium(3+) ion, into a bulk crystal lattice of a carrier salt, such as magnesium nitrate. The efficiency of this incorporation is governed by partitioning coefficients, which are influenced by factors like pH, temperature, and the presence of complexing agents. For instance, studies on the co-precipitation of Europium(III) with calcite show that Eu(III) is strongly partitioned from the solution into the solid calcite phase. researchgate.net The mechanism often involves the adsorption of the trivalent rare-earth ions onto the surfaces of the growing host crystals prior to their incorporation into the crystal structure. researchgate.net

To synthesize Europium(3+) magnesium nitrate (1/1/5), one would dissolve europium(III) nitrate and magnesium nitrate in an appropriate molar ratio in a solvent. Precipitation could then be induced by methods such as solvent evaporation, changing the temperature to reduce solubility, or introducing an anti-solvent that reduces the solubility of the double salt.

Crystallization from Aqueous and Mixed Solvent Systems

Crystallization from a supersaturated solution is a primary method for obtaining high-purity crystalline materials. For Europium(3+) magnesium nitrate (1/1/5), this would involve preparing a solution containing the constituent ions, Eu³⁺, Mg²⁺, and NO₃⁻, in the correct 1:1:5 ratio and then inducing crystallization.

The starting materials are typically the hydrated nitrate salts of europium and magnesium. americanelements.comwikipedia.org For example, europium(III) nitrate can be prepared by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. wikipedia.org Similarly, magnesium nitrate can be prepared by reacting magnesium oxide or carbonate with nitric acid. google.com Once these are dissolved in water, the resulting aqueous solution contains the aquo complexes of the cations, such as [Eu(H₂O)ₓ]³⁺. wikipedia.org

Crystallization can be achieved by slowly evaporating the solvent or by carefully cooling the saturated solution. The use of mixed solvent systems, such as water-ethanol mixtures, can also be employed to fine-tune the solubility and control the crystallization process. Hydrothermal synthesis, a method where crystallization occurs from a hot aqueous solution under high pressure, is another powerful technique used to create complex coordination polymers containing europium nitrate, and could be adapted for this system. rsc.orgresearchgate.net

Sol-Gel Derived Synthesis Pathways for Europium(3+) Magnesium Nitrate (1/1/5)

The sol-gel process is a versatile low-temperature method for producing glasses and ceramics. nih.gov It involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network). While often used for oxides, the principles can be adapted for nitrate-based systems or for embedding the nitrate compound within a matrix.

In a typical sol-gel synthesis relevant to this compound, precursors like europium nitrate and magnesium nitrate are dissolved in a solvent, often along with a network-forming agent like tetraethoxysilane (TEOS). nih.govmdpi.com The process involves hydrolysis and condensation reactions to form a gel. The nitrate ion is known to form complexes with europium, which can influence the local environment of the Eu³⁺ ions within the gel. mdpi.com Subsequent drying and heat treatment of the gel can be used to form the final material. For example, europium and magnesium-doped silica (B1680970) materials have been synthesized using Eu(NO₃)₃·6H₂O and Mg(NO₃)₂·6H₂O as precursors in a sol-gel process, followed by annealing at high temperatures like 900 °C. mdpi.com This method allows for excellent control over the material's homogeneity and the dispersion of the dopant ions. mdpi.com

The table below summarizes typical parameters used in sol-gel synthesis for incorporating europium and magnesium.

| Parameter | Description | Source |

| Europium Precursor | Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) | mdpi.com |

| Magnesium Precursor | Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) | mdpi.com |

| Solvent | Acidic water (pH = 1.5) | mdpi.com |

| Matrix Precursor | Tetraethoxysilane (TEOS) | nih.govmdpi.com |

| Catalyst | Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) | nih.gov |

| Annealing Temp. | 900 °C | mdpi.com |

Polymeric Precursor Methods

Polymeric precursor methods, such as the Pechini method, involve the formation of a polymeric resin containing a homogeneous distribution of metal cations. researchgate.net This resin is then heated to high temperatures to burn off the organic components, leaving behind a fine, multi-elemental oxide powder. This approach can be adapted to produce mixed-metal nitrates under controlled decomposition conditions.

In this method, metal nitrates, including europium nitrate, are dissolved in a solution containing a chelating agent (like citric acid) and a polyhydroxy alcohol (like ethylene (B1197577) glycol). researchgate.net Heating the solution promotes polyesterification between the chelating agent and the alcohol, trapping the metal ions uniformly within the resulting polymer matrix. This process is crucial as simply heating the metal nitrate solution without the polymer results in large, uncontrolled flake-like products. researchgate.net The polymer network prevents the segregation and agglomeration of the metal cations during heating, leading to a homogenous precursor. Subsequent controlled thermal treatment can then yield the desired mixed-metal compound.

Solid-State Reaction Approaches for Europium(3+) Magnesium Nitrate (1/1/5)

Solid-state reactions involve the direct reaction of solid reactants at elevated temperatures. researchgate.net This method is a cornerstone of inorganic materials synthesis due to its simplicity, low cost, and scalability. researchgate.net

High-Temperature Solid-State Synthesis Conditions

To synthesize Europium(3+) magnesium nitrate (1/1/5) via a solid-state route, one would start with stable, solid precursors of europium, magnesium, and a nitrate source. However, since nitrates decompose at relatively low temperatures, the direct high-temperature synthesis of a nitrate salt is challenging. More commonly, this method is used to produce mixed-oxide phosphors, where precursors like europium oxide, magnesium oxide, and other components are intimately mixed and heated. researchgate.net

For example, the synthesis of an orange-red emitting phosphor, di-calcium magnesium di-silicate doped with europium (Ca₂MgSi₂O₇:Eu³⁺), is achieved through a traditional high-temperature solid-state reaction. researchgate.net The process involves:

Mixing: Stoichiometric amounts of high-purity precursor powders (e.g., CaCO₃, MgO, SiO₂, and Eu₂O₃) are thoroughly ground together to ensure intimate contact between the reactants.

Calcination: The mixture is heated in a furnace at high temperatures, often in multiple stages, to induce the chemical reaction and formation of the desired crystalline phase. Sintering temperatures can range from 1200 to 1350 °C. researchgate.net

The table below outlines typical conditions for solid-state synthesis of related europium-magnesium compounds.

| Parameter | Description | Example | Source |

| Reactants | High-purity oxides or carbonates (e.g., Eu₂O₃, MgO, CaCO₃, SiO₂) | Ca₂MgSi₂O₇:Eu³⁺ | researchgate.net |

| Mixing Method | Grinding in an agate mortar | Ca₂MgSi₂O₇:Eu³⁺ | researchgate.net |

| Sintering Temp. | 1200 - 1350 °C | MgTiO₃ | researchgate.net |

| Atmosphere | Air | MgTiO₃ | researchgate.net |

While this method is highly effective for producing stable oxides, its application to synthesizing a nitrate compound would require careful control of temperature to prevent the decomposition of the nitrate groups. It might be more feasible to use this method to create a mixed oxide precursor which is then converted to the nitrate in a subsequent step.

Mechanochemical Synthesis Considerations

Mechanochemical synthesis and related solid-state reaction methods present an alternative to traditional solution-based routes for producing complex inorganic compounds. These techniques involve the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in solid-state precursors.

Research into the mechanochemical synthesis of europium nitrate complexes, particularly with organic ligands like 1,10-phenanthroline (B135089), has shown that mechanical activation can lead to the formation of compounds directly from the solid reactants. researchgate.netpleiades.online Key considerations in this approach include:

Mechanical Activation Time: The duration of milling or grinding directly influences the reaction's progress and product yield. researchgate.net Studies on related systems show that even short periods of activation (e.g., two minutes) can initiate the formation of the desired complex. researchgate.net Extended activation can induce further transformations, such as sintering and the generation of porous aggregates with both micro- and nanopores. pleiades.online

Particle Morphology: Mechanochemical synthesis often yields products with distinct morphologies compared to conventional methods. For instance, mechanochemically synthesized europium nitrate with 1,10-phenanthroline results in nanometer-sized globules (100–300 nm), which differ significantly from the needle-shaped microcrystallites obtained from aqueous ethanol (B145695) solutions. pleiades.online

Solid-State Reaction: A related technique is the high-temperature solid-state reaction method, which is widely used for preparing phosphors. This method involves heating a stoichiometric mixture of solid precursors (e.g., oxides and carbonates which are then converted to the desired compound) to high temperatures (e.g., 1200 °C) to facilitate diffusion and reaction in the solid state. core.ac.ukresearchgate.net This technique is advantageous for producing materials with good luminescence and morphology. core.ac.uk A two-step solid-state synthesis, involving an initial low-temperature step to promote nucleation followed by a high-temperature annealing step, has been successfully used for other ternary nitride materials containing magnesium, demonstrating a sophisticated approach to controlling solid-state reactions. nih.gov

Influence of Reaction Parameters on Compound Purity and Yield

The purity and yield of Europium(3+) magnesium nitrate (1/1/5) are highly sensitive to the conditions employed during its synthesis. Precise control over reaction parameters is essential for obtaining a product with the desired stoichiometry and characteristics.

Stoichiometric Control of Europium(III) Nitrate and Magnesium Nitrate Precursors

The molar ratio of the starting materials, Europium(III) nitrate and magnesium nitrate, is a fundamental parameter in the synthesis of the double salt. In the synthesis of mixed-metal compounds, maintaining precise stoichiometric control is crucial for achieving phase purity and desired functionality.

For instance, in the synthesis of europium-magnesium-aluminum-based mixed-metal oxides, the ratio of Eu³⁺/Mg²⁺/Al³⁺ is carefully calculated to yield the final target material. acs.orgnih.gov Exceeding the optimal concentration of the dopant ion (e.g., Eu³⁺) can lead to the formation of extra-framework phases due to mismatches in ionic radii and charge, compromising the purity of the final product. acs.orgnih.gov The process of creating double salts of rare-earth metals often involves treating a solution with magnesium nitrate to facilitate the crystallization of the mixed salt, a step where the relative concentrations are critical. wikipedia.org

Table 1: Impact of Precursor Stoichiometry on Product Characteristics

| Stoichiometric Parameter | Observation | Potential Outcome for Eu(3+) Mg Nitrate Synthesis | Source |

| Precursor Ratio | In related mixed-metal oxides, the molar ratio of Eu³⁺, Mg²⁺, and Al³⁺ is precisely controlled to achieve the desired final composition. | The 1:1:5 ratio of Eu³⁺:Mg²⁺:NO₃⁻ is critical. Deviations could lead to incomplete reaction or the crystallization of single salts (Eu(NO₃)₃ or Mg(NO₃)₂) instead of the desired double salt. | acs.org, nih.gov |

| Excess Dopant | A higher-than-optimal lanthanide concentration can lead to the formation of undesirable extra-framework phases. | An excess of Europium(III) nitrate could result in a mixture of the double salt and unreacted europium nitrate, affecting purity. | acs.org, nih.gov |

| Cation Interaction | The stability of EuNO₃²⁺ complexes is influenced by the concentration and type of background cations, including Mg²⁺. | The concentration of magnesium nitrate will directly affect the equilibrium and stability of europium-nitrate complexes in solution prior to crystallization. iaea.org | iaea.org |

Effects of pH and Temperature Profiles during Synthesis

The pH and temperature of the reaction medium are critical variables that govern the solubility of precursors, reaction kinetics, and the crystallization of the final product.

The synthesis of Europium(III) nitrate typically begins by dissolving Europium(III) oxide in nitric acid, a reaction that is often accelerated by heating. prepchem.comwikipedia.orgresearchgate.net Similarly, the preparation of magnesium nitrate can involve reacting magnesium oxide with nitric acid, where temperature control is important. google.com For the crystallization of the double salt, temperature profiles are key. Cooling a saturated solution is a common method to precipitate crystalline europium nitrate. prepchem.com

The pH of the solution plays a significant role, particularly concerning the magnesium precursor. Studies on the precipitation of magnesium hydroxide (B78521) from magnesium nitrate solutions show that pH is a determining factor in the nucleation and crystallization process. researchgate.net In the synthesis of related mixed-metal materials, the pH is carefully adjusted (e.g., to a value of 10) to facilitate the co-precipitation of the metal hydroxides from the salt solutions before subsequent calcination. nih.gov

Table 2: Influence of pH and Temperature on Synthesis

| Parameter | Process Affected | Effect | Source |

| Temperature | Dissolution of Precursors | Heating is often used to dissolve europium oxide in nitric acid to form the europium nitrate precursor. | prepchem.com, researchgate.net |

| Temperature | Crystallization | Cooling of a saturated filtrate is used to precipitate the crystalline product. | prepchem.com |

| Temperature | Final Product Formation | Calcination at specific high temperatures (e.g., 450°C - 550°C) is used to form mixed-metal oxides from precursors. | acs.org, nih.gov |

| pH | Precipitation/Nucleation | The pH of the solution is a critical factor in the precipitation of metal hydroxides from nitrate solutions, as shown in the synthesis of Mg(OH)₂ and mixed-metal hydroxides. | researchgate.net, nih.gov |

| pH | Purification | Partial neutralization to a specific pH (e.g., 3-4) is used to precipitate and remove impurities like thorium hydroxide during rare-earth processing. wikipedia.org | wikipedia.org |

Role of Counter-ions and Impurities from Starting Materials

The chemical environment, including the presence of various ions, can significantly influence the formation of the target compound. A thermochemical study revealed that the stability of the europium(III) mononitrate complex (EuNO₃²⁺) in aqueous solutions is affected by the nature of the background cations present (e.g., Li⁺, Na⁺, NH₄⁺, Mg²⁺). iaea.org The stability changes are attributed to the different degrees of association between the nitrate ion and these background cations. iaea.org This indicates that the magnesium cation itself is not merely a passive component but actively participates in the equilibria of the solution.

Impurities in the starting materials are a major concern for achieving high purity in the final product. nanochemazone.com Rare-earth elements often occur together in nature, and the separation of europium from other lanthanides like samarium is a classic challenge in inorganic chemistry. institut-seltene-erden.de The initial purification of the europium oxide precursor is critical, as residual elements from the ore can co-precipitate. wikipedia.org For example, processes for refining rare earths often include steps to remove elements like cerium and thorium before the final product is crystallized. wikipedia.org The use of ion-exchange resins is a common method to separate rare-earth ions from each other, highlighting the difficulty in removing ionic impurities. wikipedia.orgsemanticscholar.org

Mechanistic Insights into the Formation of Europium(3+) Magnesium Nitrate (1/1/5)

Understanding the mechanism of formation provides a basis for optimizing synthesis conditions. The formation of the double salt in an aqueous solution involves complex equilibria and synergistic interactions between the constituent ions.

In related solid-state systems, such as Eu-Mg-Al mixed-metal oxide catalysts, operando spectroscopy has revealed synergistic effects between the metallic centers. acs.org For example, it was found that Mg²⁺ can act as a "chlorine buffer," facilitating the chemical transformation of the active Eu³⁺ sites. acs.org While the specific reaction is different, this finding suggests that in the formation of the double salt, the magnesium ion may play a more active role than simply being a charge-balancing cation, potentially influencing the coordination environment and reactivity of the europium center. acs.org Furthermore, spectroscopic studies on other europium complexes have shown that coordination is accompanied by measurable changes in the electronic structure, such as a decrease in the Eu 4d₅/₂ binding energy, providing insight into the bonding mechanism. researchgate.net

Crystallographic and Structural Characterization of Europium 3+ Magnesium Nitrate 1/1/5

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique has been applied to lanthanide magnesium nitrate (B79036) hydrates to elucidate their complex structures.

Determination of Crystal System and Space Group

Analysis of the diffraction data for lanthanide magnesium nitrate hydrates reveals that they crystallize in the trigonal crystal system. The space group has been determined to be R-3 (No. 148). This space group is rhombohedral, characterized by a threefold rotational axis and an inversion center.

Elucidation of Asymmetric Unit and Unit Cell Parameters

The crystal structure is described by a rhombohedral unit cell. For the isostructural cerium magnesium nitrate hydrate (B1144303) (CMN), the hexagonal lattice parameters are approximately:

| Parameter | Value (for CMN) |

| a | 11.004 Å |

| c | 34.592 Å |

The rhombohedral unit cell, when described in a hexagonal setting, contains three formula units (Z=3) of [Ln₂(H₂O)₁₂][Mg₃(H₂O)₁₂][NO₃]₁₂. The asymmetric unit contains one-third of this formula, specifically one [Ln(H₂O)₆]³⁺ complex, one and a half [Mg(H₂O)₆]²⁺ complexes, six nitrate anions (NO₃⁻), and twelve water molecules of crystallization.

Analysis of Europium(III) and Magnesium(II) Coordination Environments

The crystal structure consists of discrete complex cations of europium and magnesium, with nitrate anions and water molecules of crystallization occupying the space between them.

The Europium(III) ion is coordinated by twelve oxygen atoms. These oxygen atoms originate from six bidentate nitrate groups. This results in a coordination number of 12 for the Eu(III) ion. The arrangement of the twelve oxygen atoms around the central europium ion forms a distorted icosahedral geometry. The Eu(III) ion lies on a site of S₆ (or -3) point symmetry.

The Magnesium(II) ions are each coordinated by six oxygen atoms from six water molecules. researchgate.netrsc.org This results in a coordination number of 6 for each Mg(II) ion. The coordination geometry around the magnesium centers is octahedral , forming distinct hexaaquamagnesium(II), [Mg(H₂O)₆]²⁺, complexes. There are two distinct magnesium sites in the structure. One Mg(II) ion occupies a site of C₃ᵢ (or -3) symmetry, while the other two are located at sites of C₃ symmetry.

Detailed analysis of the bond lengths reveals the specific interactions within the coordination spheres of the metal ions.

Europium-Oxygen Interactions: The Eu-O bond distances are a critical feature of the europium coordination polyhedron. In related europium nitrate complexes, these bond lengths typically fall within a specific range, reflecting the interaction between the hard Lewis acid Eu(III) and the hard oxygen donors of the nitrate groups. aip.org For the 12-coordinate Eu(III) ion in this structure, the Eu-O bond lengths are approximately 2.64 Å .

Magnesium-Oxygen Interactions: The Mg-O bonds are found within the [Mg(H₂O)₆]²⁺ octahedra. Studies of hydrated magnesium salts and related structures show consistent Mg-O bond distances. The O-Mg-O angles within the octahedra are close to the ideal 90° and 180°.

Below is a table summarizing the typical bond lengths found in such structures.

| Bond | Typical Bond Length (Å) |

| Eu-O (nitrate) | ~ 2.64 |

| Mg-O (water) | 2.06 - 2.14 |

Identification of Nitrate Ligand Coordination Modes

The nitrate anion (NO₃⁻), a versatile ligand, can coordinate to metal ions in several distinct modes, including monodentate, bidentate, and bridging fashions. researchgate.netcdnsciencepub.com In coordination complexes, the oxygen atoms of the nitrate group are the ones that invariably bond to the metal center. wikipedia.org The coordination environment significantly influences the symmetry of the nitrate group, which can be probed using techniques like infrared spectroscopy. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the common coordination modes of the nitrate ligand.

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the nitrate group is bonded to a single metal center. |

| Bidentate Chelating | Two oxygen atoms of the same nitrate group are bonded to a single metal center. |

| Bidentate Bridging | Two oxygen atoms of the same nitrate group are bonded to two different metal centers. |

| Ionic | The nitrate group is not directly coordinated to a metal center and exists as a free anion in the crystal lattice. |

Supramolecular Interactions within the Crystal Lattice

The crystal structure of Europium(3+) magnesium nitrate is not solely defined by the primary coordination bonds but is also significantly influenced by a network of weaker supramolecular interactions. These non-covalent forces, including hydrogen bonding and other weak interactions, play a crucial role in the stabilization of the crystal lattice.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline materials, providing information on phase purity and the bulk crystal structure.

Phase Identification and Purity Assessment

PXRD is a primary method for confirming the identity and assessing the purity of a synthesized crystalline compound. The diffraction pattern obtained from a sample is a unique fingerprint of its crystal structure. By comparing the experimental PXRD pattern of the synthesized Europium(3+) magnesium nitrate with a standard pattern from a database or a calculated pattern from single-crystal X-ray diffraction data, one can confirm the formation of the desired phase. researchgate.netcas.cz The absence of peaks corresponding to starting materials, such as europium(III) oxide or magnesium nitrate, or any other crystalline impurities confirms the phase purity of the sample. cas.cz For instance, in the synthesis of mixed-metal oxides, PXRD is routinely used to ensure that a single-phase material has been formed. thesciencein.org

Rietveld Refinement for Precise Structural Parameters

For a more in-depth analysis of the bulk material, Rietveld refinement of the PXRD data can be performed. This powerful technique involves fitting the entire experimental diffraction pattern with a calculated profile based on a known or proposed crystal structure model. researchgate.netresearchgate.net Successful Rietveld refinement can yield precise lattice parameters (a, b, c, α, β, γ), atomic positions within the unit cell, and other structural details for the bulk sample. The quality of the fit is assessed by reliability factors (R-factors) such as Rwp and χ². researchgate.net This method is particularly valuable for confirming that the crystal structure determined from a single crystal is representative of the bulk powder sample and for studying subtle structural variations that may occur due to changes in synthesis conditions.

The table below outlines the typical structural parameters that can be obtained from Rietveld refinement.

| Parameter | Description |

| Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The fractional positions (x, y, z) of each atom within the unit cell. |

| Site Occupancy Factors | The extent to which a particular atomic site is occupied, useful for non-stoichiometric compounds. |

| Isotropic/Anisotropic Displacement Parameters | Factors that describe the thermal vibrations of atoms around their equilibrium positions. |

| Profile Shape Parameters | Parameters that model the shape of the diffraction peaks. |

| Scale Factor | A scaling factor that relates the calculated and observed intensities. |

Assessment of Crystallinity and Crystallite Size Effects

Members of the Lanthanide Magnesium Nitrate (LMN) series, including the europium analogue, are known to form large, well-defined single crystals when grown from aqueous solutions via methods like slow evaporation. The high degree of crystalline order is a hallmark of this family of compounds.

The primary technique for assessing the crystallinity and determining the atomic arrangement is single-crystal X-ray Diffraction (XRD). For the LMN series, these analyses have revealed a trigonal crystal system with the space group R-3. The structure is complex, consisting of distinct cationic and anionic complexes and water molecules of crystallization. The fundamental units within the crystal lattice are:

Hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺.

Hexanitratoeuropiate(III) anions, [Eu(NO₃)₆]³⁻. In this complex, the Eu³⁺ ion is coordinated by twelve oxygen atoms originating from six bidentate nitrate ligands.

Additional water molecules that occupy interstitial sites within the lattice.

Powder X-ray Diffraction (PXRD) is also employed to confirm the phase purity of synthesized crystalline powders. The diffraction pattern provides a fingerprint of the crystal structure, and sharp, well-defined peaks are indicative of high crystallinity.

Due to the tendency of these materials to form large, macroscopic crystals, studies focusing on the effects of nanoscale crystallite size are not common for Eu₂(Mg)₃(NO₃)₁₂·24H₂O. Research has predominantly centered on the properties of the bulk, single-crystal material. In materials where nanoscale effects are studied, the average crystallite size can be estimated from the broadening of PXRD peaks using the Debye-Scherrer equation.

Spectroscopic Probes of Local Structure

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the local coordination environment of the ions within the Eu₂(Mg)₃(NO₃)₁₂·24H₂O crystal lattice. These techniques are particularly sensitive to the bonding between the europium ion and the nitrate ligands, as well as the vibrations of the water molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Europium(3+) magnesium nitrate is characterized by absorption bands corresponding to the vibrations of the nitrate anions (NO₃⁻) and the water of hydration (H₂O).

The free nitrate ion possesses D₃h symmetry, which results in specific, well-defined vibrational modes. When the nitrate ion coordinates to the Eu³⁺ metal center in a bidentate fashion, its symmetry is lowered to C₂ᵥ. This reduction in symmetry causes formerly degenerate modes to split and makes certain infrared-inactive modes become active. The analysis of these changes provides direct evidence of the coordination environment. A gas-phase study of the related [Eu(NO₃)₄]⁻ complex confirms that the splitting of the antisymmetric O-N-O stretch is a clear indicator of nitrate attachment to a strong Lewis acid center like Eu³⁺. rsc.org

The spectrum is also dominated by features from the large number of water molecules present in the structure, primarily within the [Mg(H₂O)₆]²⁺ cations and as lattice water. researchgate.net

Table 1: Characteristic FTIR Vibrational Bands for Europium(3+) Magnesium Nitrate

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration | Reference(s) |

|---|---|---|---|

| 3200-3550 | ν(O-H) | Strong, broad absorption from O-H stretching in water molecules. | researchgate.net |

| ~1630-1643 | δ(H-O-H) | Bending vibration of water molecules. | researchgate.net |

| ~1450-1500 | ν₃(a) (B₂) | Asymmetric N-O stretch (split from coordination). | rsc.orgresearchgate.net |

| ~1340-1360 | ν₃(b) (A₁) | Asymmetric N-O stretch (split from coordination). | researchgate.netmaterialsciencejournal.org |

| ~1030-1050 | ν₁ (A₁) | Symmetric N-O stretch (IR-inactive in free ion, becomes active). | rsc.org |

| ~815 | ν₂ (A₁) | Out-of-plane deformation of NO₃⁻. | materialsciencejournal.org |

Note: The exact positions can vary slightly based on the specific crystalline environment. Data is compiled from studies on related lanthanide and magnesium nitrate compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR for understanding the local structure of Eu₂(Mg)₃(NO₃)₁₂·24H₂O. The Raman-active modes for the nitrate and water ligands, as well as potential low-frequency modes related to the crystal lattice, can be observed.

Studies on aqueous solutions of cerium(III) nitrate, another lanthanide, show distinct spectral features for the nitrate ion when it is solvated versus when it is complexed to the metal ion. rsc.org The spectra suggest that nitrate ions can bind in both monodentate and bidentate fashions, and these different coordination modes can be distinguished by their vibrational signatures. rsc.org In the solid state of LMNs, the bidentate coordination is established.

A key phenomenon in the lanthanide series is the "lanthanide contraction," the steady decrease in ionic radii with increasing atomic number. This contraction leads to shorter, stronger bonds between Eu³⁺ and the nitrate oxygen atoms compared to earlier lanthanides like lanthanum or cerium. This effect is expected to cause a systematic shift of the Raman-active vibrational modes to higher wavenumbers as one moves across the lanthanide series. researchgate.net

Table 2: Expected Raman Vibrational Bands for Europium(3+) Magnesium Nitrate

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration | Reference(s) |

|---|---|---|---|

| ~3600 | ν(O-H) | Surface/Lattice water O-H stretching. | researchgate.net |

| ~1500 | ν₃ (B₂) | Asymmetric N-O stretch. | rsc.org |

| ~1350 | ν₃ (A₁) | Asymmetric N-O stretch. | rsc.org |

| ~1045 | ν₁ (A₁) | Symmetric N-O stretch (strongest nitrate band in Raman). | rsc.org |

| ~740 | ν₄ (B₁) | In-plane O-N-O bending/deformation. | rsc.org |

| ~718 | ν₄ (A₁) | In-plane O-N-O bending/deformation. | rsc.org |

Note: The band positions are based on analogous lanthanide nitrate systems and are subject to shifts based on the specific crystal field and the effect of lanthanide contraction.

Electronic Structure and Photoluminescence Properties of Europium 3+ Magnesium Nitrate 1/1/5

Detailed Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and optical properties of luminescent materials. It involves exciting the material with photons of a specific wavelength and analyzing the emitted light. For Eu³⁺-containing compounds, this analysis provides deep insights into the local symmetry of the ion, energy transfer mechanisms, and the efficiency of the luminescence process.

The photoluminescence excitation (PLE) spectrum reveals which wavelengths of light are most effectively absorbed by the material to produce emission at a specific wavelength. When monitoring the characteristic red emission of Eu³⁺ (typically the ⁵D₀ → ⁷F₂ transition around 612-615 nm), the PLE spectrum of europium nitrate (B79036) complexes displays several key features.

The spectrum is generally characterized by a broad, intense band in the ultraviolet region and a series of sharp, less intense peaks at longer wavelengths.

Charge Transfer Band (CTB): A prominent broad band is often observed, which can be attributed to the ligand-to-metal charge transfer (LMCT) from the oxygen atoms of the nitrate (NO₃⁻) ligands to the central Eu³⁺ ion. researchgate.netresearchgate.net In some europium compounds, this band can be found near 230 nm. researchgate.net The energy absorbed via this band is efficiently transferred to the Eu³⁺ ion, leading to its characteristic luminescence.

f-f Transitions: The sharp peaks correspond to direct intra-configurational 4f-4f electronic transitions of the Eu³⁺ ion, which are formally forbidden by the Laporte rule but become partially allowed due to the influence of the crystal field. udel.edu Key excitation lines for Eu³⁺ include transitions from the ⁷F₀ ground state to various excited states such as ⁵L₆ (~394 nm), ⁵D₃ (~416 nm), and ⁵D₂ (~466 nm). udel.edupw.edu.pl The presence of these distinct lines confirms the absorption of energy directly by the europium ion. researchgate.net

| Excitation Type | Typical Wavelength Region | Description |

| Charge Transfer Band | ~230 - 320 nm | Broad, intense absorption band corresponding to electron transfer from nitrate ligands to the Eu³⁺ ion. |

| f-f Transitions | ~360 - 500 nm | Sharp, narrow absorption lines corresponding to direct excitation of the Eu³⁺ 4f electrons (e.g., ⁷F₀ → ⁵L₆, ⁷F₀ → ⁵D₂). |

Table 1: General features of a Photoluminescence Excitation (PLE) Spectrum for Eu³⁺ complexes.

Upon excitation, the Eu³⁺ ion relaxes non-radiatively to the ⁵D₀ excited state, from which it decays radiatively to the lower-lying ⁷F_J_ (J = 0, 1, 2, 3, 4) energy levels. utm.mdnih.gov This process results in a characteristic emission spectrum composed of several sharp lines in the orange-red region of the visible spectrum. researchgate.netresearchgate.net

The emission spectrum of Eu³⁺ is dominated by transitions originating from the non-degenerate ⁵D₀ level to the ⁷F_J_ manifold. pw.edu.plresearchgate.net The positions and splitting of these emission bands are influenced by the crystal field created by the surrounding nitrate ligands. utm.md

⁵D₀ → ⁷F₀ (~580 nm): This transition is strictly forbidden by selection rules. Its appearance, usually as a very weak, single peak, indicates that the Eu³⁺ ion occupies a site with low symmetry, specifically C_n_, C_nv_, or C_s_ point groups. pw.edu.pluni-sofia.bg

⁵D₀ → ⁷F₁ (~590 nm): This is a magnetic dipole (MD) allowed transition. researchgate.net Its intensity is largely independent of the host matrix and is often used as an internal reference standard. researchgate.net It typically appears as a prominent orange peak.

⁵D₀ → ⁷F₂ (~612-615 nm): This is an electric dipole (ED) transition and is known as a "hypersensitive" transition. researchgate.netresearchgate.net Its intensity is highly sensitive to the local environment of the Eu³⁺ ion. researchgate.net A strong emission for this transition, which corresponds to a brilliant red color, signifies that the Eu³⁺ ion is located in a site that lacks a center of inversion. researchgate.netresearchgate.net

⁵D₀ → ⁷F₃ (~650 nm): This transition is typically very weak and allowed by the same selection rules as the ⁵D₀ → ⁷F₁ transition. pw.edu.pl

⁵D₀ → ⁷F₄ (~700 nm): This is another electric dipole transition, generally appearing with moderate to weak intensity. researchgate.net

| Transition | Type | Wavelength (approx.) | Color | Sensitivity to Local Environment |

| ⁵D₀ → ⁷F₀ | Forbidden | ~580 nm | Yellow-Orange | High (indicates low symmetry) |

| ⁵D₀ → ⁷F₁ | Magnetic Dipole | ~590 nm | Orange | Low (used as reference) |

| ⁵D₀ → ⁷F₂ | Electric Dipole | ~612-615 nm | Red | Very High (hypersensitive) |

| ⁵D₀ → ⁷F₃ | Allowed | ~650 nm | Red | Low |

| ⁵D₀ → ⁷F₄ | Electric Dipole | ~700 nm | Deep Red | Moderate |

Table 2: Characteristic ⁵D₀ → ⁷F_J_ emission transitions of the Eu³⁺ ion.

The ratio of the integrated intensities of the hypersensitive electric dipole (ED) ⁵D₀ → ⁷F₂ transition to the magnetic dipole (MD) 5D0 → 7F1 transition is a crucial parameter in the study of Eu³⁺ luminescence. researchgate.netresearchgate.net This asymmetry ratio (R) is calculated as:

R = Intensity(⁵D₀ → ⁷F₂) / Intensity(⁵D₀ → ⁷F₁)

Since the intensity of the MD transition is relatively stable across different chemical environments, the R value directly reflects the changes in the intensity of the ED transition. researchgate.net A high R value indicates a strong ⁵D₀ → ⁷F₂ emission relative to the ⁵D₀ → ⁷F₁ emission. For some europium nitrate complexes, R values can be significant, for instance, values of 6.26 and 5.95 have been reported for specific Eu(III)-nitrate compounds with pyridine-based ligands. researchgate.net

The asymmetry ratio (R) serves as an effective probe for the local symmetry of the Eu³⁺ ion's coordination site. utm.mdresearchgate.net

High R Value: A large R value signifies that the Eu³⁺ ion occupies a site with low symmetry and no center of inversion. researchgate.net The absence of an inversion center breaks the parity selection rule, making the electric dipole ⁵D₀ → ⁷F₂ transition more probable and thus more intense. researchgate.net The strongly distorted Eu(III) environment in many nitrate complexes leads to a dominant ⁵D₀ → ⁷F₂ emission band and a high R value. researchgate.net

Low R Value: Conversely, if the Eu³⁺ ion is situated in a centrosymmetric environment (a site with an inversion center), the ⁵D₀ → ⁷F₂ transition is forbidden and its intensity will be very low, resulting in a small R value. In such cases, the magnetic dipole ⁵D₀ → ⁷F₁ transition would dominate the spectrum.

Therefore, by analyzing the emission intensity ratio, one can deduce critical information about the coordination geometry around the europium ion within the magnesium nitrate host lattice. researchgate.netresearchgate.net

Luminescence lifetime (τ) is the average time an electron spends in an excited state before returning to the ground state via emission. For Eu³⁺, the lifetime of the ⁵D₀ emitting state is of primary interest. This is typically measured by exciting the sample with a short pulse of light and monitoring the decay of the emission intensity over time. pw.edu.plresearchgate.net

The decay curve for the ⁵D₀ emission can often be fitted with a first-order exponential function, confirming a single emissive environment for the Eu³⁺ ions. researchgate.net The measured lifetime is influenced by both radiative and non-radiative decay processes. Radiative decay involves the emission of a photon (the desired luminescence), while non-radiative decay involves energy loss through other pathways, such as multiphonon relaxation caused by vibrations of surrounding ligands.

The lifetimes for the ⁵D₀ state in europium complexes can vary widely, typically in the range of hundreds of microseconds (µs) to milliseconds (ms). researchgate.netresearchgate.net For example, a lifetime of 0.41 ms (B15284909) (410 µs) has been reported for a tetrakis beta-diketonate europium complex, while values up to 1.62 ms (1620 µs) have been observed in other frameworks. researchgate.netresearchgate.net The specific lifetime for Europium(3+) magnesium nitrate (1/1/5) would depend on the efficiency of non-radiative quenching by the nitrate groups and any coordinated water molecules.

Quantum Yield Determinations (Absolute and Relative)

The photoluminescence quantum yield (QY) is a critical metric for characterizing the efficiency of a luminescent material, defined as the ratio of photons emitted to photons absorbed. The determination of this value for Europium(3+) magnesium nitrate (1/1/5) can be approached through two primary methods: absolute and relative.

Absolute Quantum Yield Measurement: This method directly measures the quantum yield without the need for a reference standard. It is typically performed using a fluorescence spectrometer equipped with an integrating sphere. edinst.comedinst.com The sphere captures all light, allowing for a direct comparison between the number of photons absorbed by the sample and the number of photons it subsequently emits. edinst.com For solid powder samples like Europium(3+) magnesium nitrate, the calculation involves three measurements: the scattering of the excitation source without the sample, the emission of the sample under direct excitation, and the scattering of the sample under indirect excitation. edinst.com

Relative Quantum Yield Measurement: This more common method involves comparing the emission of the sample to that of a well-characterized fluorescent standard with a known QY. The accuracy of this method is highly dependent on the choice of the standard and the careful correction of instrumental parameters. rsc.org

While specific experimental quantum yield values for Europium(3+) magnesium nitrate (1/1/5) are not prominently available in peer-reviewed literature, data from related europium-doped materials and complexes provide a valuable comparative context. The efficiency is highly dependent on the host matrix, the concentration of Eu³⁺, and the presence of quenching species. For instance, Eu³⁺-doped molybdenite hosts have shown quantum yields of over 20%, while in other hosts like Gd₂O₃ nanocrystals, the quantum efficiency can decrease significantly with smaller particle size due to surface effects. nih.govtuni.fi In many europium complexes, high quantum yields, some approaching 80-90%, are achieved by using organic ligands that efficiently sensitize the Eu³⁺ ion. rsc.orgmdpi.com

Table 4.1.4-1: Representative Quantum Yields for Eu³⁺ in Various Hosts

This interactive table provides examples of quantum yield (QY) values for Eu³⁺ in different material types.

| Host Material/Complex Type | Quantum Yield (Φ) | Notes |

| Ba₂MgMoO₆:Eu³⁺ | > 20% | High cubic symmetry host. tuni.fi |

| Lu₂Ti₂O₇:Eu³⁺ (3 at. %) | ~61% | Calculated via Judd-Ofelt analysis. sciendo.com |

| Gd₂O₃:Eu³⁺ (135 nm particles) | ~24% | Efficiency decreases with smaller particle size. nih.gov |

| [Eu(β-diketonate)₃(DPEPO)] | ~80% | High efficiency due to organic ligand sensitization. rsc.org |

Energy Transfer Mechanisms within Europium(3+) magnesium nitrate (1/1/5)

The luminescence of Eu³⁺ in this compound is governed by a series of intricate energy transfer processes. After initial excitation, the energy must be efficiently transferred to the emitting levels of the europium ion while minimizing non-radiative losses.

Ligand-to-Metal Charge Transfer (LMCT) State Contributions (e.g., O→Eu³⁺, O→W, O→Si, O→Mg)

If the LMCT state is too low in energy, it can act as a quenching pathway, de-exciting the Eu³⁺ ion non-radiatively and resulting in poor luminescence. rsc.org Conversely, if the LMCT state is appropriately positioned at a higher energy, it can serve as a crucial step in the sensitization pathway, where energy absorbed by the nitrate groups is transferred to the europium ion, leading to its characteristic emission. acs.orgnih.gov The coordination geometry and the Eu-O bond distances significantly influence the energy level of the LMCT state. acs.org Contributions from O→Mg, O→W, or O→Si charge transfer states are not applicable to this specific compound.

Inter-ion Energy Transfer Processes (Eu³⁺-Mg²⁺ interactions)

Inter-ionic energy transfer typically occurs between ions that have accessible electronic energy levels for resonant or phonon-assisted transfer. However, the magnesium ion (Mg²⁺) has a closed-shell electronic configuration ([Ne]), meaning it lacks low-lying excited electronic states to which Eu³⁺ could transfer energy.

Role of Nitrate Anions in Energy Sensitization or Quenching

The nitrate anions (NO₃⁻) in the compound play a dual and critical role. Firstly, they are the primary ligands coordinating to the Eu³⁺ ion, establishing the local chemical environment and symmetry. This coordination is fundamental in making the parity-forbidden 4f-4f transitions partially allowed, enabling luminescence.

Secondly, the nitrate group can participate in both sensitization and quenching. While the O→Eu³⁺ LMCT state can be part of a sensitization pathway, the nitrate anion is also a source of high-frequency vibrations, specifically the N-O stretching modes. These vibrations provide an efficient non-radiative pathway for the de-excitation of the Eu³⁺ excited states (⁵D₀, ⁵D₁). nih.gov This process, known as multiphonon relaxation, can significantly quench the luminescence, leading to lower quantum yields and shorter lifetimes, particularly when compared to hosts with lower maximum phonon energies, such as fluorides or certain oxides. Studies on europium nitrate solutions and complexes confirm that the surrounding solvent and ligand vibrations are a key factor in quenching the metal's emission. nih.govacs.org

Resonance Crossover Phenomena

The intricate process of energy transfer from a sensitizing ligand to the Eu³⁺ ion cannot always be explained by simple energy gap laws. A more advanced model based on quantum-chemical calculations proposes an "energy resonance crossing" mechanism that controls the photoluminescence in europium antenna complexes. americanelements.comnih.govresearchgate.net

Judd-Ofelt Theoretical Analysis

The Judd-Ofelt (JO) theory is a powerful theoretical framework used to analyze the intensities of intra-configurational 4f-4f transitions in lanthanide ions. sci-hub.se For Eu³⁺, the analysis is typically performed on the emission spectrum, as its absorption transitions are often too weak to measure accurately. The theory allows for the determination of three intensity parameters, Ωλ (λ = 2, 4, 6), which are sensitive to the local environment and chemical bonding around the Eu³⁺ ion. researchgate.net

From the corrected emission spectrum, the experimental intensity of each ⁵D₀ → ⁷Fₙ (n = 2, 4, 6) transition is determined. The magnetic dipole transition ⁵D₀ → ⁷F₁ is largely independent of the crystal field and is used as an internal standard to calculate the Ω₂ and Ω₄ parameters (the ⁵D₀ → ⁷F₆ transition is typically too weak to be observed). researchgate.net

Table 4.3-1: Judd-Ofelt Calculation Formulas for Eu³⁺ Emission

This interactive table outlines the key equations used in the Judd-Ofelt analysis of Eu³⁺ emission spectra.

| Parameter | Formula | Description |

| Radiative Transition Probability (A) | A(J→J') = [64π⁴ν³ / 3h(2J+1)] * [n(n²+2)²/9] * S_ED + S_MD | Calculates the probability of radiative decay. S_ED is the electric dipole line strength and S_MD is the magnetic dipole line strength. |

| Electric Dipole Line Strength (S_ED) | S_ED = e² Σ [Ω_λ | <⁷F_J |

| Radiative Lifetime (τ_rad) | τ_rad = 1 / Σ A_total | The theoretical lifetime of the excited state if only radiative decay occurs. |

| Luminescence Branching Ratio (β) | β(J→J') = A(J→J') / Σ A_total | Represents the fraction of photons emitted for a specific transition relative to all transitions from the excited state. |

| Quantum Efficiency (η) | η = τ_obs / τ_rad | The ratio of the measured lifetime to the calculated radiative lifetime, providing a theoretical estimate of the QY. |

The Ω₂ parameter is particularly sensitive to the asymmetry of the Eu³⁺ coordination site and the covalency of the Eu-ligand bonds. A higher Ω₂ value generally indicates a more distorted, non-centrosymmetric environment. sciendo.com Once the JO parameters are determined, they can be used to calculate fundamental radiative properties such as transition probabilities (A), radiative lifetimes (τ_rad), and luminescence branching ratios (β), as detailed in the table above.

Table 4.3-2: Example Judd-Ofelt Parameters for Eu³⁺ in Different Host Materials

This interactive table shows representative Judd-Ofelt parameters for Eu³⁺ in various host materials to illustrate the range of values. Specific values for Europium(3+) magnesium nitrate (1/1/5) are not available in the literature.

| Host Material | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Reference |

| Y₂O₃ | 4.88 | 0.81 | sci-hub.se |

| LaF₃ | 0.28 | 1.13 | sci-hub.se |

| NaYF₄ | 1.09 | 0.99 | sci-hub.se |

| Lu₂Ti₂O₇ | ~12.5 | ~5.8 | sciendo.com |

| Sodium aluminosilicate (B74896) glass | 5.86 | 1.25 | researchgate.net |

Calculation of Phenomenological Judd-Ofelt Parameters (Ω₂, Ω₄)

The Judd-Ofelt theory is a powerful theoretical framework used to describe the intensities of the Laporte-forbidden f-f transitions of lanthanide ions in various host materials. nih.govresearchgate.net The theory utilizes three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are sensitive to the local environment and chemical bonding around the lanthanide ion. nih.gov For Eu³⁺, the Ω₆ parameter is generally considered negligible, so the analysis primarily focuses on Ω₂ and Ω₄. researchgate.net

These parameters are typically determined from the emission spectrum by comparing the integrated intensities of the electric dipole transitions (such as ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₄) with that of a magnetic dipole transition (⁵D₀ → ⁷F₁), which is largely independent of the host environment. The relationship can be expressed as:

where A_ED and A_MD are the transition probabilities for the electric and magnetic dipole transitions, respectively, e is the elementary charge, S_MD is the magnetic dipole line strength, and |<...||U⁽λ⁾||...>|² are the squared reduced matrix elements of the unit tensor operator.

The values of Ω₂ and Ω₄ provide insight into the nature of the Eu³⁺ site.

Ω₂ Parameter: This parameter is highly sensitive to the asymmetry of the coordination environment around the Eu³⁺ ion and the covalency of the Eu-ligand bonds. Higher Ω₂ values are indicative of a more distorted, less centrosymmetric local site and increased covalent character in the bonding.

Ω₄ Parameter: This parameter is more related to the bulk properties of the host material, such as its rigidity and dielectric constant.

While specific values for Europium(3+) magnesium nitrate (1/1/5) are not published, a range of typical Judd-Ofelt parameters for Eu³⁺ in various host materials is presented in the table below to provide context.

| Host Material | Ω₂ (×10⁻²⁰ cm²) | Ω₄ (×10⁻²⁰ cm²) |

| Gd₂O₃ Nanocrystals | Varies with size | Varies with size |

| La₂(MoO₄)₃ | 10.70 | 1.07 |

| CoNb₂O₆ | Low values | High values |

| Sodium Aluminosilicate Glasses | Varies with composition | Varies with composition |

| Ca₉La(VO₄)₇ | 4.682 | 0.659 |

This table presents a selection of Judd-Ofelt parameters for Eu³⁺ in various host materials to illustrate typical ranges and is not specific to Europium(3+) magnesium nitrate (1/1/5). nih.govresearchgate.nettrdizin.gov.tr

Correlation of Judd-Ofelt Parameters with Structural Data and Local Environment

The Judd-Ofelt parameters are intrinsically linked to the structural arrangement of ligands around the Eu³⁺ ion. In the case of Europium(3+) magnesium nitrate (1/1/5), the local environment is dictated by the coordination of nitrate (NO₃⁻) ions and potentially water molecules if the compound is hydrated.

Local Symmetry: A low-symmetry environment around the Eu³⁺ ion, which lacks a center of inversion, leads to a mixing of the 4f wavefunctions with opposite-parity orbitals (e.g., 5d). This mixing relaxes the Laporte selection rule, resulting in more intense electric dipole transitions and consequently, a higher Ω₂ value. The intensity of the ⁵D₀ → ⁷F₂ "hypersensitive" transition is particularly sensitive to the local symmetry and is directly related to the magnitude of Ω₂.

Covalency: Increased covalency in the Eu-O bonds (from the nitrate ligands) can also lead to an increase in the Ω₂ parameter. The polarizability of the ligands plays a significant role; more polarizable ligands will generally result in larger Ω₂ values.

In a mixed nitrate crystal like Europium(3+) magnesium nitrate (1/1/5), it is plausible that multiple Eu³⁺ sites with slightly different local environments could exist, which would be reflected in the details of the emission spectrum and could complicate a straightforward Judd-Ofelt analysis.

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy is a critical technique for probing the dynamic processes that follow the excitation of the Eu³⁺ ion. By measuring the luminescence intensity as a function of time after a short pulse of excitation, one can determine the luminescence lifetime (τ), which is the average time the ion spends in the excited state.

The measured luminescence lifetime (τ_obs) is influenced by both radiative and non-radiative decay processes, as described by the equation:

where A_rad is the radiative decay rate (the inverse of the radiative lifetime, τ_rad) and k_nr is the non-radiative decay rate. The radiative lifetime can be calculated from the Judd-Ofelt parameters.

Decay Kinetics and Energy Transfer Dynamics

The luminescence decay curve of the ⁵D₀ excited state of Eu³⁺ provides valuable information about its local environment and interactions.

Decay Kinetics: In an ideal case where all Eu³⁺ ions occupy identical sites, the luminescence decay is expected to follow a single exponential function. However, in many crystalline materials, including potentially Europium(3+) magnesium nitrate (1/1/5), the presence of multiple, distinct Eu³⁺ sites can lead to a multi-exponential decay profile. Each component of the decay corresponds to a different local environment with its own characteristic lifetime.

The table below shows examples of luminescence lifetimes for Eu³⁺ in different environments.

| System | Luminescence Lifetime |

| Eu³⁺ in H₂O | ~110 µs |

| Eu³⁺ in D₂O | ~3980 µs |

| [Eu(tta)₄]⁻ complex | Varies with environment |

| Polyurethane-europium materials | ~0.780 - 0.921 ms |

This table provides illustrative luminescence lifetimes and is not specific to Europium(3+) magnesium nitrate (1/1/5). pwr.edu.plmdpi.com

Investigation of Non-Radiative Relaxation Pathways, including Vibrational Quenching by Solvents

Non-radiative relaxation processes compete with the emission of light and can significantly reduce the luminescence quantum yield. The dominant non-radiative pathway for Eu³⁺ is often multiphonon relaxation, where the electronic excitation energy is dissipated as vibrational energy in the surrounding host lattice.

The efficiency of this process is primarily determined by the energy gap between the excited state (⁵D₀) and the highest-lying ground state manifold (⁷F₆), which is approximately 12,000 cm⁻¹, and the vibrational frequencies of the surrounding ligands. High-frequency vibrations are particularly effective at quenching the luminescence because fewer phonons are required to bridge the energy gap.

Vibrational Quenching: In Europium(3+) magnesium nitrate (1/1/5), the nitrate groups (NO₃⁻) possess high-frequency stretching vibrations. If the compound is hydrated, the O-H vibrations from water molecules are also very effective quenchers. The presence of solvents during synthesis or measurement can also introduce high-frequency vibrations that lead to quenching. acs.org The energy of these vibrations can significantly impact the non-radiative decay rate and shorten the luminescence lifetime.

The table below lists the vibrational frequencies of some common chemical bonds that can contribute to non-radiative relaxation.

| Bond | Vibrational Frequency (cm⁻¹) |

| O-H (in H₂O) | ~3400 |

| C-H | ~2900 - 3100 |

| N-O (in NO₃⁻) | ~1300 - 1500 |

| C=O | ~1650 - 1800 |

This table provides typical vibrational frequencies and is for illustrative purposes.

By analyzing the temperature dependence of the luminescence lifetime and intensity, it is possible to determine the activation energy for thermal quenching processes, which can provide further insight into the non-radiative relaxation pathways. acs.org

Theoretical and Computational Modeling of Europium 3+ Magnesium Nitrate 1/1/5

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics for investigating the electronic structure of many-body systems. It is particularly effective for analyzing the properties of lanthanide compounds, providing detailed information on their geometric, electronic, and bonding characteristics. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in the EuMg(NO₃)₅ crystal lattice. In lanthanide complexes, the coordination environment is critical. For the Eu³⁺ ion, a high coordination number, typically 8 or 9, is expected, with oxygen atoms from the nitrate (B79036) anions forming the coordination sphere. wikipedia.orgnih.gov DFT calculations would precisely model the bond lengths and angles of the Eu-O and Mg-O polyhedra. The structure would likely feature nitrate ions acting as bidentate or bridging ligands to satisfy the coordination requirements of both the Eu³⁺ and Mg²⁺ ions. researchgate.net

Electronic structure analysis flows from the optimized geometry. DFT calculations would yield the electronic band structure and the Density of States (DOS). The band gap of the material could be predicted, which is a critical parameter for its optical properties. researchgate.netmdpi.com The total DOS would show contributions from europium, magnesium, oxygen, and nitrogen orbitals. The analysis would reveal that the states near the valence band maximum are primarily composed of O 2p orbitals from the nitrate groups, while the unoccupied 4f orbitals of the Eu³⁺ ion would appear within the band gap. mdpi.com

Table 1: Predicted Coordination Environment from DFT Optimization

| Ion | Predicted Coordination Number | Coordinating Atoms | Likely Geometry |

| Eu³⁺ | 8 or 9 | Oxygen (from NO₃⁻) | Distorted Tricapped Trigonal Prism or Square Antiprism |

| Mg²⁺ | 6 | Oxygen (from NO₃⁻) | Octahedral |

Prediction of Spectroscopic Transitions and Energy Levels

Europium(III) is renowned for its sharp, narrow-band luminescence, which arises from intra-configurational 4f-4f electronic transitions. The energies of these transitions are largely insensitive to the host lattice, but their intensities and splitting are highly dependent on the local symmetry of the Eu³⁺ ion. researchgate.net DFT, often combined with more advanced methods like CASPT2/CASSCF, can predict the energy levels of the Eu³⁺ multiplets (⁷Fⱼ and ⁵Dⱼ) and the transition energies between them. nih.gov

The primary emission peaks correspond to transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state levels. researchgate.netnih.gov The hypersensitive ⁵D₀ → ⁷F₂ transition, typically observed around 610-616 nm, is an electric dipole transition whose intensity is a strong indicator of an asymmetric coordination environment lacking a center of inversion. researchgate.net DFT calculations can help assign these peaks and predict their splitting due to the crystal field, providing a theoretical spectrum that can be compared with experimental results.

Table 2: Principal Spectroscopic Transitions of Eu³⁺

| Transition | Wavelength (nm) | Type | Significance |

| ⁵D₀ → ⁷F₀ | ~580 | Electronic | Often weak, forbidden in many symmetries |

| ⁵D₀ → ⁷F₁ | ~590 | Magnetic Dipole | Intensity is largely independent of the host |

| ⁵D₀ → ⁷F₂ | ~615 | Electric Dipole | Hypersensitive; strong intensity indicates low symmetry |

| ⁵D₀ → ⁷F₃ | ~650 | Electronic | Weak |

| ⁵D₀ → ⁷F₄ | ~700 | Electronic | Moderate intensity |

Investigation of Bonding Characteristics and Charge Distribution

DFT calculations enable a quantitative analysis of the chemical bonds and the distribution of electronic charge throughout the compound. By employing methods such as Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), the nature of the bonding between the metal ions (Eu³⁺, Mg²⁺) and the nitrate ligands can be elucidated. These analyses would confirm the largely ionic character of the bonds, consistent with a formulation of [Eu³⁺][Mg²⁺][(NO₃⁻)₅]. The calculations would quantify the partial charges on each atom, revealing the extent of charge transfer from the metal ions to the nitrate groups and the covalent contribution to the Eu-O and Mg-O bonds. This information is crucial for understanding the stability and reactivity of the compound. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the temporal evolution of a system of interacting atoms, providing insights into dynamic processes and thermodynamic properties that are inaccessible through static DFT calculations.

Stability and Dynamic Behavior in Crystalline and Solution States

In the crystalline state, MD simulations can be used to study the structural stability of the EuMg(NO₃)₅ lattice at different temperatures. By analyzing atomic vibrations, one can predict the thermal expansion coefficients and identify the onset of phase transitions or decomposition.

In a solution state, such as in water, MD simulations are invaluable for understanding hydration and complex stability. Simulations would show the formation of distinct hydration shells around the Eu³⁺ and Mg²⁺ ions. nih.govresearchgate.net In dilute solutions, the compound would likely dissociate, and the simulations would focus on the structure and dynamics of the aquo ions, such as [Eu(H₂O)ₓ]³⁺ (where x is typically 8 or 9). wikipedia.org For more concentrated solutions, MD can reveal the formation of contact ion pairs between the metal cations and nitrate anions, where nitrate ions displace water molecules from the first coordination shell. rsc.org This process is concentration-dependent, with higher concentrations favoring direct Mg²⁺-NO₃⁻ and Eu³⁺-NO₃⁻ interactions. rsc.org

Ligand Exchange Dynamics

A key application of MD simulations is the study of ligand exchange dynamics, particularly the rate at which coordinated ligands (water or nitrate ions) are exchanged with molecules from the bulk solution. nih.gov This is a fundamental process that governs the reactivity and complex formation of metal ions in solution. MD simulations can track the trajectory of individual molecules over time, allowing for the direct observation of exchange events and the calculation of mean residence times (MRTs) of ligands in the first coordination shell. researchgate.net The exchange rate is a sensitive function of the ion's size, charge, and the nature of the ligand. Comparing the exchange dynamics of water and nitrate ligands around the Eu³⁺ and Mg²⁺ ions would provide a detailed picture of the complex's behavior in a solution environment, which is critical for applications involving ion separation or transport. mdpi.commdpi.com

Computational Studies of Crystal Field Effects on Europium(III)

The local environment surrounding the Europium(III) ion in the Europium(3+) magnesium nitrate (1/1/5) crystal lattice dictates its photoluminescent properties. Computational studies, particularly those employing crystal field theory, provide a quantitative framework for understanding the interaction between the Eu³⁺ ion and the surrounding ligands. These models are essential for interpreting experimental spectroscopic data and for predicting the energy level structure of the f-orbitals.

Early investigations into the absorption spectra of various europium salts, including europium magnesium nitrate, were conducted in the mid-20th century. royalsocietypublishing.org These studies laid the groundwork for a theoretical understanding of the observed spectral lines, attributing them to transitions between the levels of the 4f⁶ electronic configuration, which are split by the crystalline electric field. royalsocietypublishing.org

More recent and detailed computational analyses have been performed on europium double nitrates, which share a similar crystalline structure. A notable study by Görller-Walrand et al. provides a thorough crystal-field analysis of Eu²⁺ in these systems. dntb.gov.ua The crystal field potential is typically expressed as a series of spherical tensor operators, with the crystal field parameters (Bqk) quantifying the strength and symmetry of the ion-ligand interactions.

In the context of Europium(3+) magnesium nitrate, the Eu³⁺ ion is situated in a site of low symmetry, which leads to a significant splitting of the free-ion energy levels. The crystal field Hamiltonian is used to model these effects. The parameters are determined by fitting the calculated energy levels to those observed experimentally from absorption and luminescence spectra.

A representative set of crystal field parameters for a similar europium double nitrate system is presented below. These parameters are given in units of cm⁻¹ and provide a quantitative measure of the crystal field strength.

Table 1: Representative Crystal Field Parameters for Europium(III) in a Double Nitrate Host

| Parameter | Value (cm⁻¹) |

|---|---|

| B²₀ | 135 |

| B⁴₀ | -280 |

| B⁴₃ | ±450 |

| B⁶₀ | 400 |

| B⁶₃ | ±350 |

Note: These parameters are illustrative and based on studies of similar europium double nitrate compounds. The exact values for Europium(3+) magnesium nitrate (1/1/5) would require a specific computational study on that crystal.

The application of these parameters in the crystal field Hamiltonian allows for the calculation of the energy level scheme for the Eu³⁺ ion. The splitting of the ⁷Fⱼ and ⁵Dⱼ manifolds is of particular interest as it directly corresponds to the observed absorption and emission lines. The theoretical modeling can predict the number of sublevels (Stark levels) for each J-state and their energies.

Table 2: Theoretical vs. Experimental Energy Level Splitting for Selected Eu³⁺ Manifolds

| Manifold | Calculated Stark Levels (cm⁻¹) | Experimental Stark Levels (cm⁻¹) |

|---|---|---|

| ⁷F₁ | 3 | 3 |

| ⁷F₂ | 5 | 5 |

| ⁵D₀ | 1 | 1 |

| ⁵D₁ | 3 | 3 |

The agreement between the number of calculated and experimentally observed Stark levels provides strong evidence for the site symmetry of the Eu³⁺ ion within the crystal lattice. Furthermore, the accuracy of the calculated energy values validates the set of crystal field parameters used in the model. These computational studies are crucial for a deep understanding of the structure-property relationships that govern the unique spectroscopic characteristics of Europium(3+) magnesium nitrate (1/1/5).

Thermal Behavior and Stability of Europium 3+ Magnesium Nitrate 1/1/5

In Situ High-Temperature X-ray Diffraction

In situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the crystalline phase transformations that occur as a material is heated.

Applying HT-XRD to europium(3+) magnesium nitrate (B79036) (1/1/5) would reveal the following transformations:

Initial Crystalline Phase: At room temperature, the diffractogram would show the characteristic peaks of the hydrated double salt.

Amorphous or Intermediate Phases: As the temperature increases and dehydration begins, the original crystalline structure may break down, leading to a broadening of diffraction peaks or the appearance of an amorphous halo. New, transient crystalline phases corresponding to anhydrous or partially dehydrated forms, or oxynitrates, may also appear iaea.org.

Final Crystalline Oxide Phases: At higher temperatures, sharp diffraction peaks corresponding to the formation of crystalline europium oxide (Eu₂O₃) and magnesium oxide (MgO) would emerge. It is also possible that a new, single-phase mixed-metal oxide could form, which would be identified by a distinct diffraction pattern. Studies on the synthesis of europium-doped materials often culminate in the formation of crystalline oxide phases at elevated temperatures researchgate.net.

| Temperature | Expected Crystalline Phases |

| Room Temperature | Hydrated Europium Magnesium Nitrate |

| Intermediate Temperatures | Anhydrous/partially dehydrated salt, intermediate oxynitrates (possibly amorphous or poorly crystalline) |

| High Temperatures | Europium Oxide (Eu₂O₃), Magnesium Oxide (MgO), or a mixed Eu-Mg-O phase |

Mechanistic Studies of Thermal Decomposition and Resulting Oxide Formation

The mechanism of thermal decomposition of europium(3+) magnesium nitrate (1/1/5) involves a series of chemical reactions that ultimately lead to the formation of a stable mixed oxide material. The decomposition is driven by the thermal energy supplied and is influenced by the nature of the chemical bonds within the compound.

EuMg(NO₃)₅·nH₂O(s) → Eu₂O₃(s) + MgO(s) + NO₂(g) + O₂(g) + H₂O(g) (unbalanced)

The final product is a mixture of europium and magnesium oxides, or a solid solution/composite material, which is often the desired product for applications in catalysis and luminescence wikipedia.org. The properties of the final oxide material, such as particle size and morphology, are heavily dependent on the conditions of the thermal decomposition process.

Advanced Applications and Materials Integration of Europium 3+ Magnesium Nitrate 1/1/5

Potential as a Luminescent Material in Solid-State Lighting

Europium-based phosphors are essential components in solid-state lighting, particularly for generating high-quality white light. samaterials.comrsc.org Their ability to efficiently convert near-ultraviolet (n-UV) or blue light into sharp, narrow-band red emission is crucial for manufacturing warm-white light-emitting diodes (WLEDs) with high color rendering capabilities. rsc.orgacs.orgnih.gov

Europium nitrate (B79036) is a vital precursor in the synthesis of red-emitting phosphors that are indispensable for high-quality WLEDs. samaterials.comrsc.org These phosphors are integrated into WLED packages, often alongside blue and green phosphors, where they are excited by a primary light source, typically a near-UV or blue LED chip. acs.orgmdpi.com The red light produced by the europium-doped material mixes with the other primary colors to generate white light. mdpi.com The performance of the WLED, including its color rendering index (CRI) and correlated color temperature (CCT), is significantly influenced by the quality of the red phosphor. samaterials.comacs.orgnih.gov

Research has focused on developing novel host materials for Eu³⁺ that enhance luminescence and thermal stability. For instance, a Eu³⁺-activated Ca₂LaHf₂Al₃O₁₂ garnet phosphor was developed for near-UV excited warm-white LEDs. acs.orgnih.gov A WLED device fabricated using this phosphor as the red component achieved a high CRI of 88.3 and a warm CCT of 3853 K, demonstrating the potential for creating high-performance, high-quality lighting applications. acs.orgnih.gov Similarly, Eu³⁺-doped LiYO₂ has been shown to be an excellent red-emitting phosphor for warm WLEDs. rsc.org

The efficacy of Europium(3+) as a red-emitting activator stems from the ⁴f electron shell of the ion, which is well-shielded from the host lattice. This results in sharp, characteristic emission lines. The most prominent emission corresponds to the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the local symmetry of the Eu³⁺ ion and is responsible for the brilliant red color. nih.govnih.gov

Materials synthesized using europium nitrate as a precursor exhibit strong red luminescence. For example, nanoparticles of Eu³⁺-doped magnesium oxide (MgO), prepared using metal nitrates, show a dominant red emission peak at approximately 616 nm upon 395 nm excitation. nih.gov The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates of these phosphors are reported to be very close to the NTSC standard for red, confirming their high color purity. nih.gov Other host materials, such as di-calcium magnesium di-silicate (Ca₂MgSi₂O₇), also yield phosphors with strong orange-red emission suitable for WLEDs when doped with europium. researchgate.net The intense red emission from Eu³⁺-doped phosphors makes them highly valuable for display and lighting applications. samaterials.com

| Host Material | Excitation Wavelength (nm) | Primary Emission Peak (nm) | Corresponding Transition | Observed Color |

|---|---|---|---|---|

| MgO nih.gov | 395 | ~616 | ⁵D₀ → ⁷F₂ | Bright Red |

| Ca₂LaHf₂Al₃O₁₂ acs.orgnih.gov | 394 | 614 | ⁵D₀ → ⁷F₂ | Dazzling Red |

| LiYO₂ rsc.org | 395 | Not Specified | ⁵D₀ → ⁷F₂ | Pure Red |

| Ca₂MgSi₂O₇ researchgate.net | Near-UV | Not Specified | Not Specified | Orange-Red |

Application in Display Technologies

The vibrant and pure red emission from europium-activated phosphors is critical for display technologies, where color accuracy and saturation are paramount. samaterials.com Europium nitrate serves as a precursor for these essential phosphor components. samaterials.com

Europium-doped phosphors are essential components in plasma display panels. samaterials.com In PDPs, a gas discharge generates vacuum ultraviolet (VUV) radiation, which excites red, green, and blue phosphors to produce visible light. The high efficiency and color purity of europium-based red phosphors are crucial for achieving a wide color gamut and bright images in these displays. Europium nitrate is used as a precursor in the manufacturing of these specialized phosphors. samaterials.com

The application of europium-based materials extends to other advanced optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Europium(III) complexes are highly sought after as the emitting component in red-light-emitting OLEDs due to their ability to produce intense, narrow-band red light with long emission lifetimes. nih.gov